Cycloheptyl(pyridin-4-yl)methanamine hydrochloride
Overview
Description
Cycloheptyl(pyridin-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2 and its molecular weight is 240.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has highlighted the importance of identifying selective chemical inhibitors for cytochrome P450 isoforms due to their significant role in drug metabolism and the potential for drug-drug interactions. Although not directly mentioned, compounds structurally related to Cycloheptyl(pyridin-4-yl)methanamine hydrochloride may serve as selective inhibitors or tools for understanding enzyme selectivity and drug interactions within the human liver microsomes (Khojasteh et al., 2011).
Design of Kinase Inhibitors
The design and synthesis of kinase inhibitors with imidazole scaffolds, which share a heterocyclic core with this compound, are crucial in developing selective inhibitors for the p38 MAP kinase. These compounds are involved in controlling proinflammatory cytokine release, showcasing the application of pyridine derivatives in medicinal chemistry to address inflammation and related diseases (Scior et al., 2011).
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives, including structures similar to this compound, have a wide range of applications from antifungal, antibacterial, and anticancer activities to chemosensing applications. Their structural versatility allows for the design of biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, akin to the functional groups that might be present in this compound, exhibit significant potential in organic synthesis, catalysis, and medicinal applications. Their unique properties have been utilized in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Properties
IUPAC Name |
cycloheptyl(pyridin-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13(12-7-9-15-10-8-12)11-5-3-1-2-4-6-11;/h7-11,13H,1-6,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOQJSZFSOKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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